3-Bromo-1-tert-butylpyrazole-4-boronic acid
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Overview
Description
3-Bromo-1-tert-butylpyrazole-4-boronic acid is a chemical compound with the CAS Number: 2377610-04-1 and a linear formula of C7H12BBrN2O2 . It’s used in diverse scientific research due to its unique properties, making it indispensable in synthesizing new organic compounds, drug discovery, and catalysis.
Molecular Structure Analysis
The IUPAC name for this compound is (3-bromo-1-(tert-butyl)-1H-pyrazol-4-yl)boronic acid . The InChI key is ZCGMGEHGCJIUKU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of the compound is 246.9 .Scientific Research Applications
Intermediate in Medicinal Chemistry
One of the primary applications of 3-Bromo-1-tert-butylpyrazole-4-boronic acid is in medicinal chemistry as an intermediate for synthesizing various pharmacologically active compounds. For instance, it is utilized in the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are crucial intermediates in drug discovery projects. These compounds find applications in the development of new therapeutic agents due to their potential biological activities (Havel et al., 2018).
Synthesis of Luminescent Materials
Another significant application of this compound is in the synthesis of luminescent materials. It serves as a key precursor in creating boron-dipyrromethene (BODIPY)-chromophore conjugates. These conjugates have diverse applications in optical materials and sensors due to their excellent luminescent properties. The compound enables the synthesis of ethynyl and ethynylphenyl bridged BODIPY–chromophore conjugates, demonstrating strong interactions and potential for energy transfer applications (Khan & Ravikanth, 2011).
Organometallic Chemistry and Cross-Coupling Reactions
In organometallic chemistry, this compound is employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a boronic acid component, allowing for the efficient synthesis of complex organic frameworks. This utility is particularly important in the development of new catalysts, materials, and pharmaceuticals. The compound's role in facilitating the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles highlights its versatility in synthesizing a wide range of aromatic and heteroaromatic compounds (Jedinák et al., 2017).
Advanced Material Synthesis
Furthermore, this compound finds applications in the synthesis of advanced materials. Its utilization in the preparation of functionalized, water-soluble BODIPY derivatives underscores its importance in creating novel fluorescent probes for biological imaging and sensing applications. These water-soluble derivatives exhibit high fluorescence in aqueous environments, making them ideal for bioimaging applications (Li et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-bromo-1-tert-butylpyrazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BBrN2O2/c1-7(2,3)11-4-5(8(12)13)6(9)10-11/h4,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGMGEHGCJIUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1Br)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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